

Application Notes and Protocols for Labeling Oligonucleotides with 6-ROX SE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-ROX hydrochloride*

Cat. No.: *B12391937*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of amine-modified oligonucleotides with 6-Carboxy-X-rhodamine (6-ROX) succinimidyl ester (SE). 6-ROX is a fluorescent dye that emits in the red region of the visible spectrum, making it a valuable tool for a variety of molecular biology applications, including real-time PCR, DNA sequencing, and fluorescence *in situ* hybridization (FISH). The protocol described herein details the necessary steps for successful conjugation, purification, and quality control of 6-ROX labeled oligonucleotides.

6-ROX SE reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' end of an oligonucleotide, to form a stable amide bond.^{[1][2][3][4]} Proper purification of the labeled oligonucleotide is crucial to remove unreacted dye, which can interfere with downstream applications.^[5] High-performance liquid chromatography (HPLC) is the recommended method for purifying dye-labeled oligonucleotides due to its high resolution.^{[5][6]}
^[7]

Materials and Reagents

- Amine-modified oligonucleotide
- 6-ROX Succinimidyl Ester (SE)

- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium tetraborate buffer, pH 8.5
- 3 M Sodium Chloride (NaCl)
- Cold absolute ethanol
- Nuclease-free water
- HPLC system with a reverse-phase column (e.g., C18)
- UV-Vis spectrophotometer
- Mass spectrometer (optional)

Experimental Protocols

Preparation of Reagents

- Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- 6-ROX SE Solution: Immediately before use, dissolve 6-ROX SE in anhydrous DMSO to a final concentration of 10-20 mM. Vortex thoroughly to ensure complete dissolution.
- Labeling Buffer: Prepare a 0.1 M sodium tetraborate buffer by dissolving sodium tetraborate decahydrate in nuclease-free water.[\[1\]](#)[\[2\]](#) Adjust the pH to 8.5 using HCl.[\[1\]](#)[\[2\]](#)

Labeling Reaction

- In a microcentrifuge tube, combine the amine-modified oligonucleotide with the 0.1 M sodium tetraborate buffer (pH 8.5).
- Add the 6-ROX SE solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye is recommended.
- Vortex the reaction mixture gently and incubate for 4-16 hours at room temperature in the dark.[\[1\]](#)

- Longer incubation times do not necessarily lead to higher labeling efficiency.[1][2]

Purification of the Labeled Oligonucleotide

a. Ethanol Precipitation (Initial Cleanup)

- To the labeling reaction mixture, add one-tenth volume of 3 M NaCl.[2]
- Add two and a half volumes of cold absolute ethanol.[2]
- Vortex briefly and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
- Carefully decant the supernatant containing the unreacted dye.
- Wash the pellet with 70% ethanol and centrifuge again.
- Remove the supernatant and air-dry the pellet to remove any residual ethanol.
- Resuspend the pellet in nuclease-free water or a suitable buffer for HPLC purification.

b. Reverse-Phase HPLC (RP-HPLC)

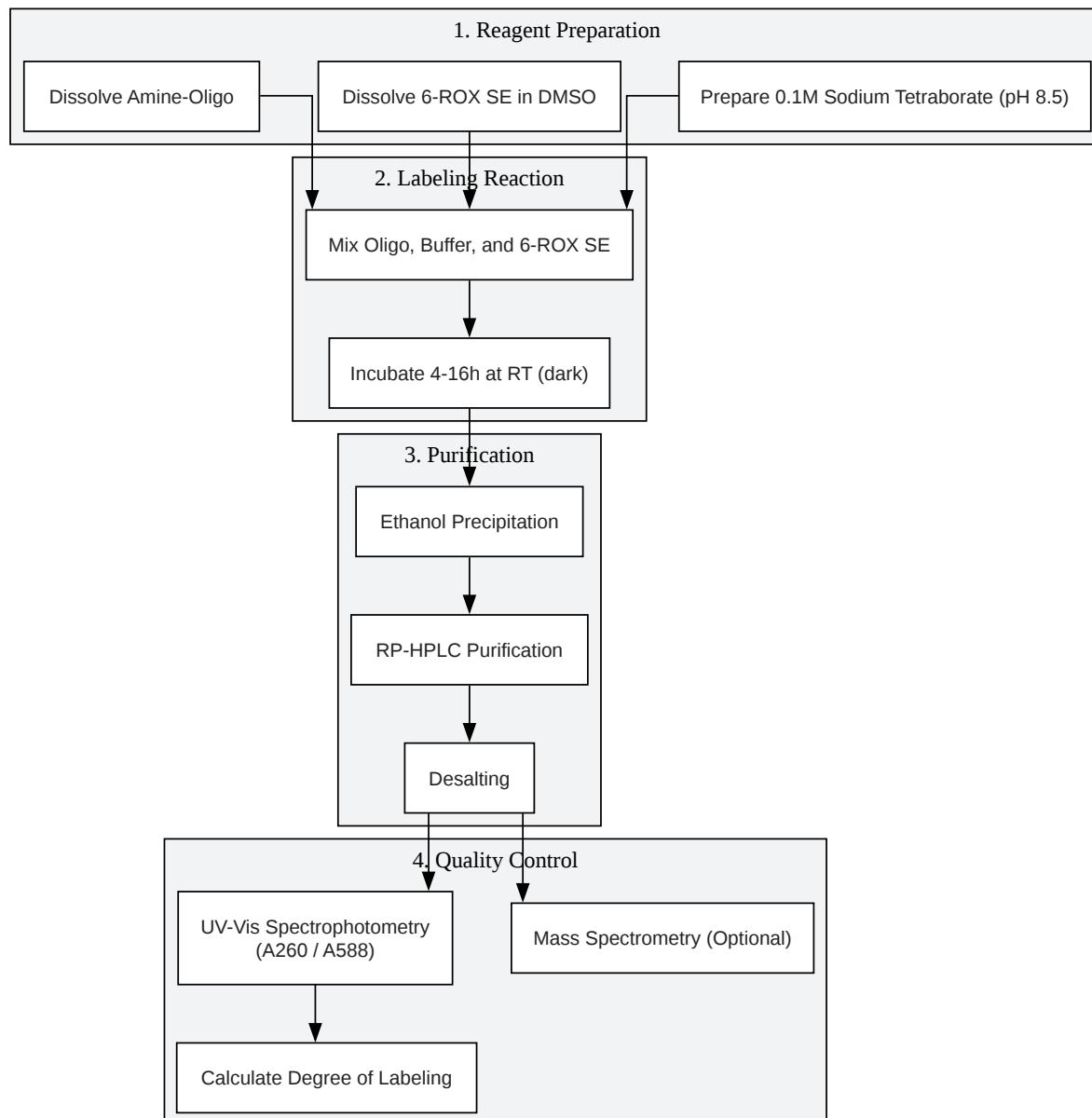
- Equilibrate the C18 reverse-phase column with a suitable mobile phase, typically a mixture of an ion-pairing agent (e.g., triethylammonium acetate - TEAA) in water (Eluent A) and acetonitrile (Eluent B).
- Inject the resuspended pellet onto the column.
- Elute the labeled oligonucleotide using a linear gradient of increasing acetonitrile concentration.
- Monitor the elution profile at 260 nm (for the oligonucleotide) and 588 nm (for 6-ROX).
- The labeled oligonucleotide, being more hydrophobic due to the dye, will have a longer retention time than the unlabeled oligonucleotide.

- Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.
- Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.

Quality Control

a. Spectrophotometric Analysis

- Measure the absorbance of the purified 6-ROX labeled oligonucleotide solution at 260 nm (A₂₆₀) and 588 nm (A₅₈₈).
- Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl), where:
 - A is the absorbance
 - ε is the molar extinction coefficient (see Table 1)
 - c is the concentration
 - l is the path length of the cuvette (typically 1 cm)
- Degree of Labeling (DOL): The ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide gives the degree of labeling. An ideal DOL is close to 1 for a singly labeled oligonucleotide.


b. Mass Spectrometry

For a more precise quality control, the molecular weight of the purified labeled oligonucleotide can be determined by mass spectrometry to confirm the successful conjugation of the 6-ROX dye.

Data Presentation

Parameter	Value	Reference
6-ROX Dye Properties		
Excitation Maximum (Ex)	588 nm	[8]
Emission Maximum (Em)	608 nm	[8]
Molar Extinction Coefficient (ϵ) at 588 nm	$\sim 95,000 \text{ cm}^{-1}\text{M}^{-1}$	[9]
Oligonucleotide Properties		
Molar Extinction Coefficient (ϵ) at 260 nm	Sequence-dependent	
Labeling Reaction		
Recommended pH	8.5	[1][2]
Reaction Time	4-16 hours	[1]
Quality Control		
Expected Labeling Efficiency	50-90%	[1][2]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 5. 寡核苷酸纯化 [sigmaaldrich.com]
- 6. labcluster.com [labcluster.com]
- 7. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROX N Oligo Modifications from Gene Link [genelink.com]
- 9. stratech.co.uk [stratech.co.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Oligonucleotides with 6-ROX SE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391937#step-by-step-guide-for-labeling-oligonucleotides-with-6-rox-se]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com